1-(3-chlorophenyl)-N-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
Properties
IUPAC Name |
1-(3-chlorophenyl)-N-(2,3-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN5/c1-12-5-3-8-17(13(12)2)24-18-16-10-23-25(19(16)22-11-21-18)15-7-4-6-14(20)9-15/h3-11H,1-2H3,(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEVQQRPTQHWHPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC2=C3C=NN(C3=NC=N2)C4=CC(=CC=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chlorophenyl)-N-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazolopyrimidine Core: The initial step involves the cyclization of appropriate precursors to form the pyrazolo[3,4-d]pyrimidine core. This can be achieved through the reaction of hydrazine derivatives with pyrimidine precursors under controlled conditions.
Substitution Reactions: The next step involves the introduction of the 3-chlorophenyl and 2,3-dimethylphenyl groups. This can be accomplished through nucleophilic substitution reactions using suitable chlorinated and methylated aromatic compounds.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-(3-chlorophenyl)-N-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated aromatic compounds in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
1-(3-chlorophenyl)-N-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-N-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or enzymes involved in cell signaling pathways, leading to altered cellular functions.
Comparison with Similar Compounds
Structural Determinants of Activity
Chlorophenyl vs. Methylphenyl Groups :
- Thioether and Heterocyclic Modifications: Compounds with 6-(alkyl/arylthio) groups (e.g., 2d, 2e) exhibit improved kinase inhibition, likely due to enhanced π-π stacking and hydrogen bonding . Morpholinoethylthio (2e) increases solubility, suggesting a trade-off between potency and pharmacokinetics .
Selectivity Profiles :
Biological Activity
1-(3-chlorophenyl)-N-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention due to its diverse biological activities. This article reviews the compound's biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C₁₈H₁₈ClN₅
- Molecular Weight : 349.8 g/mol
- CAS Number : 890944-21-5
Anticancer Activity
Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant anticancer properties. The compound has been shown to inhibit BRAF V600E kinase with a half-maximal inhibitory concentration (IC50) of 23.6 nM, indicating potent activity against specific cancer cell lines such as A375 and HT-29. It also demonstrated selectivity towards cancer cells compared to normal cells (MDCK) .
| Compound | Target | IC50 (nM) | Selectivity |
|---|---|---|---|
| This compound | BRAF V600E | 23.6 | High |
| Sorafenib | BRAF V600E | 94 | Moderate |
The mechanism by which this compound exerts its anticancer effects involves the inhibition of the MAPK signaling pathway. Specifically, it prevents the phosphorylation of MEK in cancer cells, leading to cell cycle arrest in the G0/G1 phase and subsequent apoptosis .
Antifungal and Antitubercular Activity
In addition to its anticancer properties, compounds within this class have shown promising antifungal and antitubercular activities. For instance, derivatives have exhibited effective inhibition against various pathogenic fungi and Mycobacterium tuberculosis strains .
Study on Anticancer Efficacy
A study evaluated the efficacy of this compound against several tumor cell lines. The results indicated that it significantly reduced cell viability in A375 (melanoma), HT-29 (colon cancer), PC-3 (prostate cancer), and A549 (lung cancer) cell lines while sparing normal cells .
Molecular Docking Studies
Molecular docking studies have provided insights into the binding affinity of this compound with target proteins. The results suggest that the compound forms hydrogen bonds with critical residues in the BRAF V600E kinase domain, enhancing its inhibitory potency .
Q & A
Q. What are the established synthetic routes for 1-(3-chlorophenyl)-N-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine?
Methodological Answer: The synthesis typically involves coupling reactions between substituted pyrazolo[3,4-d]pyrimidine intermediates and aryl amines. Key steps include:
- Intermediate Preparation: React 1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine with 2,3-dimethylphenyl halides (e.g., bromides) in dry acetonitrile or dichloromethane under reflux .
- Coupling Conditions: Use cesium carbonate as a base and copper(I) bromide as a catalyst for Ullmann-type coupling, maintaining temperatures of 35–60°C for 24–48 hours .
- Purification: Isolate the product via solvent evaporation, followed by recrystallization from ethanol or acetonitrile .
Q. Table 1: Representative Synthetic Conditions
| Step | Solvent | Catalyst/Base | Temp (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Intermediate Halogenation | Dry Acetonitrile | Alkyl Halide | 60 | 12 | 65–77 | |
| Coupling Reaction | Dichloromethane | Cs2CO3, CuBr | 35–60 | 48 | 17–92 |
Q. How is this compound characterized, and what spectral data are critical for validation?
Methodological Answer: Key characterization techniques include:
- 1H NMR: Identify substituent-specific peaks. For example:
- Aromatic protons (δ 7.2–8.5 ppm for chlorophenyl and dimethylphenyl groups).
- Methyl groups (δ 2.1–2.5 ppm for 2,3-dimethylphenyl) .
- HRMS: Confirm molecular weight (e.g., C20H17ClN6: Calc. 376.12, Found 376.11) .
- Melting Point: Determine purity (e.g., 215–217°C for analogous compounds) .
Q. Table 2: Key Spectral Data for Analogous Compounds
| Compound Substituents | 1H NMR (δ, ppm) | HRMS (m/z) | Melting Point (°C) | Reference |
|---|---|---|---|---|
| 1-(4-Cl-Ph), N-(3-MeO-Ph) | 3.77 (OCH3), 8.54 (Ar-H) | 354.09 | 215–217 | |
| 1-(3-Cl-Ph), N-(2,3-Me2-Ph) | 2.25 (CH3), 7.61 (Ar-H) | 376.12 | Not Reported | Extrap. |
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
Methodological Answer:
- Substituent Variation: Synthesize analogs with modified aryl groups (e.g., 4-fluorophenyl, 3,4-dichlorophenyl) to assess electronic effects on bioactivity .
- Docking Studies: Use software like AutoDock Vina to model interactions with target enzymes (e.g., kinases). For example, the pyrimidine core may bind ATP pockets, while the 3-chlorophenyl group enhances hydrophobic interactions .
- In Vitro Assays: Test inhibitory activity against cancer cell lines (e.g., MCF-7) using IC50 measurements .
Q. What computational methods predict the pharmacokinetic properties of this compound?
Methodological Answer:
Q. Table 3: Predicted ADMET Properties
| Property | Prediction | Tool/Software | Reference |
|---|---|---|---|
| LogP | 3.5 | SwissADME | |
| Solubility (mg/mL) | 0.01 | ChemAxon | |
| CYP3A4 Inhibition | Moderate | admetSAR |
Q. How can contradictory bioactivity data from different studies be resolved?
Methodological Answer:
- Dose-Response Validation: Replicate assays with standardized protocols (e.g., 72-hour MTT assays at 1–100 µM).
- Metabolite Analysis: Use LC-MS to identify degradation products that may interfere with activity .
- Target Selectivity Profiling: Screen against a kinase panel (e.g., 100+ kinases) to rule off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
